molecular formula C11H19N3O B8723411 1-ISOPROPYL-3-(TETRAHYDRO-2H-PYRAN-4-YL)-1H-PYRAZOL-5-AMINE

1-ISOPROPYL-3-(TETRAHYDRO-2H-PYRAN-4-YL)-1H-PYRAZOL-5-AMINE

Cat. No.: B8723411
M. Wt: 209.29 g/mol
InChI Key: OXDWAOVKXGSEAY-UHFFFAOYSA-N
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Description

1-Isopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-amine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of an isopropyl group, a tetrahydro-2H-pyran-4-yl group, and an amine group attached to the pyrazole ring

Preparation Methods

The synthesis of 1-isopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-amine can be achieved through several synthetic routes. One common method involves the reaction of 1-isopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole with an amine source under appropriate reaction conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by an acid or base to facilitate the formation of the desired product.

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a pure form.

Chemical Reactions Analysis

1-Isopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group. Common reagents for substitution reactions include halogens and nucleophiles.

    Addition: Addition reactions can occur at the double bonds present in the pyrazole ring, leading to the formation of addition products.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazole derivatives, while reduction may produce reduced amine derivatives.

Scientific Research Applications

1-Isopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-amine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: In biological research, the compound may be used as a probe to study enzyme interactions and metabolic pathways. Its structural features allow it to interact with specific biological targets.

    Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

    Industry: In industrial applications, the compound may be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-isopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target. For example, in medicinal chemistry, the compound may inhibit or activate enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

1-Isopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-amine can be compared with other similar compounds, such as:

    1-Isopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole: This compound lacks the amine group present in this compound, making it less reactive in certain chemical reactions.

    1-Isopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea: This compound contains a urea group instead of an amine group, leading to different chemical and biological properties.

    1-Isopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-1-ylmethyl)-5-(tetrahydro-2H-pyran-4-yl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole trifluoroacetate: This compound has a more complex structure with additional functional groups, resulting in distinct reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.

Properties

Molecular Formula

C11H19N3O

Molecular Weight

209.29 g/mol

IUPAC Name

5-(oxan-4-yl)-2-propan-2-ylpyrazol-3-amine

InChI

InChI=1S/C11H19N3O/c1-8(2)14-11(12)7-10(13-14)9-3-5-15-6-4-9/h7-9H,3-6,12H2,1-2H3

InChI Key

OXDWAOVKXGSEAY-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC(=N1)C2CCOCC2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

0.43 ml of triethylamine is added to a solution of 640 mg of 3-oxo-3-(tetrahydro-2H-pyran-4-yl)propanenitrile and 347 mg of isopropylhydrazine hydrochloride in 8 ml of ethanol under an argon atmosphere. The mixture is refluxed with magnetic stirring for 1 h and then concentrated to dryness under reduced pressure. The residue is taken up in 100 ml of ethyl acetate and the organic phase is washed twice with 40 ml of a saturated sodium hydrogen carbonate solution. The combined aqueous phases are extracted twice with 50 ml of ethyl acetate. The combined organic phases are dried over magnesium sulfate, filtered and concentrated under reduced pressure, so as to obtain 536 mg of 1-(propan-2-yl)-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-amine.
Quantity
0.43 mL
Type
reactant
Reaction Step One
Quantity
640 mg
Type
reactant
Reaction Step One
Name
isopropylhydrazine hydrochloride
Quantity
347 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One

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